2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Description
2-(2-Chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is a chloroacetamide derivative characterized by a cyclohexylmethyl substituent and dual methyl groups on the nitrogen and α-carbon. Its molecular formula is C₁₅H₂₆ClN₂O₂, with a molecular weight of 313.83 g/mol. The chloroacetamido moiety (-NHCOCH₂Cl) is a key functional group, often associated with bioactivity in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C14H25ClN2O2 |
|---|---|
Molecular Weight |
288.81 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(cyclohexylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C14H25ClN2O2/c1-14(2,16-12(18)9-15)13(19)17(3)10-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
GAUKSZJFNZCVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1CCCCC1)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with cyclohexylmethylamine and 2,2-dimethylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The cyclohexylmethyl group in the target compound distinguishes it from agricultural chloroacetamides (e.g., alachlor, pretilachlor), which feature aromatic or alkoxyalkyl substituents.
- Synthetic Routes : Compounds like II-46 and II-59 () are synthesized via multicomponent reactions (e.g., Ugi or Passerini reactions), suggesting the target compound could be prepared similarly using cyclohexylmethylamine and chloroacetic acid derivatives .
- Biological Relevance : While agricultural analogs () target plant acetyl-CoA carboxylase, the target compound’s bulky cyclohexylmethyl group may shift activity toward mammalian enzymes or receptors, as seen in neuroactive or antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The cyclohexylmethyl group increases logP compared to alachlor (predicted logP ~3.5 vs.
- Metabolic Stability: N-Methyl and α-methyl groups may impede cytochrome P450-mediated oxidation, extending half-life relative to non-methylated analogs like II-59 .
Biological Activity
Molecular Formula
- Chemical Structure : The compound can be represented by the molecular formula .
- Molecular Weight : Approximately .
Structural Characteristics
The compound's structure includes:
- A chloroacetamido group, which may influence its reactivity and interaction with biological targets.
- Cyclohexylmethyl and dimethyl groups that could affect lipophilicity and membrane permeability.
The biological activity of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is primarily attributed to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest it may act as an inhibitor or modulator of certain biochemical pathways.
Pharmacological Effects
-
Antimicrobial Activity :
- In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at certain concentrations.
-
Anti-inflammatory Properties :
- Research indicates that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity was observed in cellular models where the compound reduced the expression of TNF-alpha and IL-6.
-
Cytotoxicity :
- Cytotoxicity assays performed on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli.
- Study 2 : Another investigation focused on its anti-inflammatory properties, revealing that treatment with this compound significantly decreased inflammatory markers in animal models of arthritis.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Cytotoxicity | Induced apoptosis |
Table 2: Cytotoxicity Assay Results
Q & A
Q. What are the optimized synthetic routes for 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide?
Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, 2-chloroacetamide intermediates can be synthesized by reacting chloroacetyl chloride with amines under controlled conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalyst Use: Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) catalyze C-amidoalkylation of aromatic substrates, improving yields of chloroacetamide derivatives .
- Purification: Flash column chromatography (e.g., 20% EtOAc/hexanes) or recrystallization ensures high purity (>95%) .
- Yield Optimization: Reaction time (24–48 hours) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of spectroscopic methods is required to confirm structure and purity:
- 1H/13C NMR: Identifies chemical environments (e.g., cyclohexylmethyl protons at δ 1.17–1.64 ppm, chloroacetamido carbonyl at ~170 ppm) .
- FTIR: Detects functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, particularly for ambiguous NMR signals .
Advanced Research Questions
Q. How do reaction conditions influence the formation of byproducts during synthesis?
Methodological Answer: Byproducts arise from competing reactions (e.g., over-alkylation, hydrolysis). Mitigation strategies include:
- Temperature Control: Lower temperatures (0–5°C) suppress side reactions like hydrolysis of the chloroacetamido group .
- Catalyst Screening: Bronsted acids (e.g., H₃PO₄) reduce dimerization compared to Lewis acids .
- Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely termination to minimize impurities .
- Byproduct Analysis: LC-MS or GC-MS identifies undesired products (e.g., trichloroethane derivatives) for iterative optimization .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer: Computational approaches guide experimental validation:
- Molecular Docking: Software like AutoDock Vina predicts binding affinity to target proteins (e.g., COVID-19 main protease or glioblastoma-associated kinases) .
- QSAR Modeling: Correlates substituent effects (e.g., cyclohexylmethyl hydrophobicity) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How can contradictions in NMR data across studies be resolved?
Methodological Answer: Discrepancies in chemical shifts often stem from solvent effects or impurities. Resolution strategies:
- Solvent Calibration: Compare DMSO-d₆ vs. CDCl₃ shifts; adjust reference values using internal standards (e.g., TMS) .
- Decoupling Experiments: NOESY or COSY NMR distinguishes overlapping signals (e.g., cyclohexylmethyl vs. methyl protons) .
- Complementary Techniques: X-ray crystallography or IR validates ambiguous NMR assignments .
- Replicate Conditions: Reproduce literature protocols (e.g., 400 MHz NMR, 298 K) to isolate experimental variables .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Chloroacetamides pose toxicity and reactivity risks. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .
- Waste Management: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
- Emergency Measures: Immediate rinsing with water for spills; activated charcoal for accidental ingestion .
- Ventilation: Ensure airflow >0.5 m/s to avoid vapor accumulation .
Q. How does the chloroacetamido group influence reactivity in nucleophilic substitutions?
Methodological Answer: The chloroacetamido moiety is highly electrophilic due to electron-withdrawing effects. Reactivity can be tuned via:
- Solvent Polarity: High polarity (e.g., DMF) stabilizes transition states in SN2 reactions with amines .
- Leaving Group Modifications: Substituting chlorine with better leaving groups (e.g., bromide) increases substitution rates .
- Steric Effects: Bulky substituents (e.g., cyclohexylmethyl) reduce reactivity at the α-carbon, favoring selective mono-alkylation .
Q. What in vitro assays evaluate the anti-cancer potential of this compound?
Methodological Answer: Standard assays include:
- Cell Viability (MTT): Dose-response curves (0.1–100 μM) on glioblastoma (U87) or breast cancer (MCF-7) cell lines .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining quantifies early/late apoptotic cells .
- Migration Assays: Scratch wound healing tests assess anti-metastatic effects .
- Enzyme Inhibition: Kinase activity assays (e.g., EGFR) measure IC₅₀ values using ADP-Glo™ kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
